molecular formula C15H13F3O2 B13704551 3-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

3-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

Katalognummer: B13704551
Molekulargewicht: 282.26 g/mol
InChI-Schlüssel: AYXCEAAUMJRBEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD16618065” is a chemical entity with unique properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD16618065” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired compound.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD16618065” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD16618065” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD16618065” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: These may include various oxidized derivatives of the original compound.

    Reduction Products: These may include different reduced forms of the compound.

    Substitution Products: These may include compounds where one functional group has been replaced by another.

Wissenschaftliche Forschungsanwendungen

“MFCD16618065” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism by which “MFCD16618065” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of certain pathways, which can result in various biological effects. The exact mechanism of action depends on the specific context in which the compound is used.

Eigenschaften

Molekularformel

C15H13F3O2

Molekulargewicht

282.26 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-7-4-8-13(9-12)20-10-11-5-2-1-3-6-11/h1-9,14,19H,10H2

InChI-Schlüssel

AYXCEAAUMJRBEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.